N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-methylpyrazine-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with azetidine-3-amine to form the amide bond. The final step involves the coupling of this intermediate with pyridazine-3-amine under conditions that promote nucleophilic substitution, typically using a base such as triethylamine in an aprotic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine and pyridazine rings, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine: shares similarities with other azetidine and pyridazine derivatives, such as:
Uniqueness
What sets this compound apart is its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-9-5-15-11(6-14-9)13(20)19-7-10(8-19)17-12-3-2-4-16-18-12/h2-6,10H,7-8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBPDUCWLNYBCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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